5-Chloroadamantan-2-ol
Description
5-Chloroadamantan-2-ol is a chlorinated derivative of adamantanol, characterized by a hydroxyl group (-OH) at the 2-position and a chlorine atom at the 5-position of the adamantane cage structure. The hydroxyl group enables hydrogen bonding, making it a candidate for drug design or polymer synthesis, while the chlorine atom may improve lipophilicity and bioavailability.
Properties
Molecular Formula |
C10H15ClO |
|---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
5-chloroadamantan-2-ol |
InChI |
InChI=1S/C10H15ClO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-9,12H,1-5H2 |
InChI Key |
ZPDSKYXXCIKMJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 5-Chloroadamantan-2-ol, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights:
Functional Group Effects: Chlorine vs. Amino Groups: The chlorine atom in 5-Chloroadamantan-2-ol increases electrophilicity and lipophilicity compared to the amino group in 5-Aminoadamantan-2-ol, which improves water solubility and hydrogen-bonding capacity . Fluorinated Derivatives: The trifluoromethyl group in 5-Amino-2-(trifluoromethyl)adamantan-2-ol enhances metabolic stability and bioavailability, a property absent in the chloro analog .
Synthetic Accessibility: Chlorinated adamantane derivatives are typically synthesized via electrophilic halogenation or nucleophilic displacement, whereas amino derivatives require reductive amination or protection-deprotection strategies .
Biological and Material Applications: Pharmaceuticals: Aminomethyl and amino derivatives (e.g., 2-(Aminomethyl)adamantan-2-ol) show cytotoxicity against cancer cell lines, while chloro derivatives may act as protease inhibitors via halogen bonding . Materials Science: Aryl-thiophene hybrids (e.g., 2-(5-Phenylthiophen-2-yl)adamantan-2-ol) exhibit low optical dispersion, making them suitable for high-refractive-index polymers .
Safety Profiles: Chlorinated compounds generally pose risks of skin/eye irritation (e.g., 5-Chloroadamantan-2-one ), whereas aminomethyl derivatives have higher acute toxicity (e.g., H302: Harmful if swallowed ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
